molecular formula C10H11NO3 B2638810 (1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione CAS No. 1932117-92-4

(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione

Cat. No. B2638810
CAS RN: 1932117-92-4
M. Wt: 193.202
InChI Key: GIXMJIQNEIEMOK-LAHCRNKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione, commonly known as ATPO, is a cyclic amino acid that has been synthesized and studied for its potential use in neuroscience research. ATPO is a potent and selective antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, a key receptor involved in synaptic plasticity and learning and memory processes in the brain.

Scientific Research Applications

Synthesis and Biological Evaluation

  • The synthesis of N-substituted polycyclic imide derivatives, including "(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione," has been detailed. These compounds were evaluated for anti-HIV-1, antibacterial, and antifungal activities. While no significant activity was found, the derivatives showed no neurotoxicity in behavioral tests (Bielenica et al., 2013).
  • Another study synthesized heterocyclic compounds containing the succinimide moiety, aiming to explore their cytotoxic properties in cancer cells. This research contributes to the understanding of the biological activities of these compounds (Kuran et al., 2013).

Materials Science and Nonlinear Optics

  • A quantum chemical DFT study of 4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione highlighted its potential in nonlinear optics. The study revealed significant hyperpolarizability, suggesting its utility in the development of novel optical materials (Panicker et al., 2010).

Novel Syntheses and Molecular Structure

  • Research on functionalized 2-azabicyclo[3.3.1]nonanes provided a new synthesis route for compounds with the 4-azatricyclo[5.2.2.04,8]undecan-11-one structure. These methods expand the toolkit for creating novel molecules with specific characteristics (Bonjoch et al., 1987).

Receptor Binding Studies

  • Aminoalkanol derivatives of the azatricycloundecane system were synthesized and evaluated for their affinity to beta-adrenergic and serotoninergic receptors, indicating their potential pharmacological applications (Kossakowski & Kuran, 2007).

properties

IUPAC Name

(1S,2R,6S,7S)-4-azatricyclo[5.2.2.02,6]undecane-3,5,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-6-3-4-1-2-5(6)8-7(4)9(13)11-10(8)14/h4-5,7-8H,1-3H2,(H,11,13,14)/t4-,5+,7+,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXMJIQNEIEMOK-LAHCRNKXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3C(C1CC2=O)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H]3[C@@H]([C@@H]1CC2=O)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,6S,7S)-4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione

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